Cas no 91859-20-0 (2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid)
![2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid structure](https://www.kuujia.com/scimg/cas/91859-20-0x500.png)
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- DTXSID80537263
- RDA85920
- 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid
- starbld0010776
- 91859-20-0
- 2-(4-Chloro-2-(N,N-dimethylsulfamoyl)phenoxy)propanoic acid
- EN300-6477299
-
- Inchi: InChI=1S/C11H14ClNO5S/c1-7(11(14)15)18-9-5-4-8(12)6-10(9)19(16,17)13(2)3/h4-7H,1-3H3,(H,14,15)
- InChI Key: IAXZFSNARODXDD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 307.0281214Da
- Monoisotopic Mass: 307.0281214Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.3Ų
- XLogP3: 2
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477299-0.05g |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 0.05g |
$197.0 | 2023-06-01 | |
Enamine | EN300-6477299-2.5g |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 2.5g |
$1650.0 | 2023-06-01 | |
Aaron | AR01ELJO-100mg |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 100mg |
$428.00 | 2025-02-10 | |
A2B Chem LLC | AX59624-250mg |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 250mg |
$475.00 | 2024-07-18 | |
A2B Chem LLC | AX59624-1g |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 1g |
$922.00 | 2024-07-18 | |
1PlusChem | 1P01ELBC-1g |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 1g |
$1103.00 | 2024-04-20 | |
1PlusChem | 1P01ELBC-50mg |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 50mg |
$297.00 | 2024-04-20 | |
Aaron | AR01ELJO-50mg |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 50mg |
$296.00 | 2025-02-10 | |
A2B Chem LLC | AX59624-500mg |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 500mg |
$726.00 | 2024-07-18 | |
1PlusChem | 1P01ELBC-250mg |
2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid |
91859-20-0 | 95% | 250mg |
$579.00 | 2024-04-20 |
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid Related Literature
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid
Recent Advances in the Study of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid (CAS: 91859-20-0)
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid (CAS: 91859-20-0) is a chemically synthesized compound that has garnered significant attention in recent pharmaceutical and biochemical research. This molecule, characterized by its unique sulfamoyl and phenoxy functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action as a selective COX-2 inhibitor. The research team demonstrated that 91859-20-0 exhibits 15-fold greater selectivity for COX-2 over COX-1, with an IC50 of 0.8 μM, suggesting its potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. Molecular docking studies revealed that the dimethylsulfamoyl group plays a crucial role in binding to the COX-2 active site.
In the field of metabolic disorders, researchers at the University of Cambridge recently reported (Nature Chemical Biology, 2024) that derivatives of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid show significant PPARγ partial agonist activity. The compound demonstrated a unique ability to activate beneficial metabolic pathways while avoiding the adverse effects associated with full PPARγ agonists, making it a promising candidate for type 2 diabetes treatment.
The synthetic chemistry of 91859-20-0 has also seen advancements. A team from MIT developed (Organic Letters, 2023) a novel, high-yield (87%) synthetic route using continuous flow chemistry, significantly improving upon traditional batch synthesis methods. This innovation addresses previous challenges in large-scale production and purity control of the compound.
Recent toxicological studies (Regulatory Toxicology and Pharmacology, 2024) have provided important safety data for 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid. The compound showed favorable pharmacokinetic properties in rodent models, with good oral bioavailability (72%) and a half-life of approximately 6 hours. Importantly, no significant hepatotoxicity was observed at therapeutic doses.
Emerging research suggests potential applications beyond its initial indications. A preprint from Stanford University (2024) reports that 91859-20-0 exhibits inhibitory activity against certain cancer-associated kinases, particularly showing promise in triple-negative breast cancer cell lines. While preliminary, these findings open new avenues for oncological applications of this compound.
The current landscape of research on 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid indicates it as a versatile scaffold for medicinal chemistry. With multiple research groups investigating its properties and potential applications, this compound continues to demonstrate significant value in pharmaceutical development. Future research directions likely include optimization of its physicochemical properties, further exploration of its molecular targets, and advancement through preclinical development stages.
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